molecular formula C20H24N2O2 B2714207 Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate CAS No. 1447605-99-3

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate

Cat. No.: B2714207
CAS No.: 1447605-99-3
M. Wt: 324.424
InChI Key: XJAUWQWRZFAKRH-UHFFFAOYSA-N
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Description

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate (CAS 1447605-99-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C20H24N2O2 and a molecular weight of 324.424 g/mol, this piperazine derivative is part of a class of compounds being investigated for their potential in neurological therapeutics . Specifically, piperazine-2-carboxylic acid derivatives are explored as Multitarget-Directed Ligands (MTDLs) for the treatment of complex diseases like Alzheimer's . These compounds show promise as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathology of Alzheimer's disease . Molecular modeling and mechanistic studies indicate that such derivatives can act as competitive inhibitors, binding stably to the catalytic and peripheral sites of the enzymes . This makes them valuable tools for medicinal chemists developing new therapeutic agents. This product is intended for research applications in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-benzyl-4-methylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-12-13-22(14-17-8-4-2-5-9-17)19(15-21)20(23)24-16-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAUWQWRZFAKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate typically involves the reaction of benzyl piperazine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonergic and dopaminergic receptors, similar to other piperazine derivatives. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Stereochemistry
  • Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) : Features a butenyl group at position 4 and a benzyl ester at position 1. The (S)-configuration contributes to its high enantiomeric excess (98% ee) .
  • Methyl (S)-4-N-Cbz-piperazine-2-carboxylate : Substituted with a methyl ester at position 2 and a carboxybenzyl (Cbz) group at position 4. The ester group’s position (2 vs. 1 in the target compound) alters electronic distribution and steric effects .
  • (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate : A positional isomer of the target compound, with ester groups at positions 1 and 2. This structural difference could lead to distinct reactivity in coupling or hydrolysis reactions .

Key Observations :

  • Bulky substituents (e.g., heptadienyl in 3o) reduce yields compared to smaller groups (butenyl in 3l) .
  • Polar solvents like DMF may lower reaction efficiency relative to DME .
Physicochemical Properties
  • Hydrogen Bonding : Compounds with hydroxyethyl groups (e.g., 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate) exhibit higher solubility in polar solvents due to H-bonding capacity .
Stereochemical and Analytical Profiles
  • Enantioselectivity : Iridium-catalyzed reactions (e.g., 3l, 3o) achieve high enantiomeric excess (94–98% ee), suggesting that the target compound’s stereochemistry could be controlled via similar methods .
  • NMR Shifts : Piperazine derivatives with electron-withdrawing groups (e.g., Cbz in 3l) show downfield shifts in $^{13}\text{C}$ NMR for carbonyl carbons (~155 ppm) .

Biological Activity

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate (also referred to as MBZP) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C15_{15}H20_{20}N2_2O2_2
  • Molecular Weight: 260.34 g/mol
  • IUPAC Name: this compound

The compound features a piperazine ring substituted with benzyl and methyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including acylation and cyclization processes. The synthetic route often capitalizes on the reactivity of piperazine derivatives, allowing for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study showed that certain piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.0125 μg/mL for structurally similar compounds . This suggests that modifications to the piperazine structure can lead to enhanced efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that:

  • Para-substitution on the benzyl ring generally enhances biological activity compared to meta-substituted analogs.
  • The presence of cyclic secondary amines like piperazine significantly contributes to the compound's potency against various pathogens .

The following table summarizes key findings from SAR studies:

CompoundSubstitutionMIC (μg/mL)Activity Type
4cPara-benzyl0.0125Antituberculosis
4kCyclopropyl0.05Antituberculosis
4aMorpholine0.2Antituberculosis

These findings highlight the importance of specific structural features in determining the biological activity of benzyl piperazine derivatives.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and bioavailability of these compounds. It was noted that while some compounds exhibited good absorption, they were rapidly eliminated from the body, suggesting a need for further optimization to enhance their therapeutic potential .

Case Studies

Several case studies have demonstrated the efficacy of benzyl piperazines in clinical settings:

  • Case Study on Tuberculosis Treatment : A clinical trial assessed the effectiveness of a benzyl-piperazine derivative in patients with drug-resistant tuberculosis, showing significant reduction in bacterial load.
  • Antitumor Activity : Another study explored the use of benzyl piperazines as potential chemotherapeutic agents, revealing cytotoxic effects against various cancer cell lines.

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